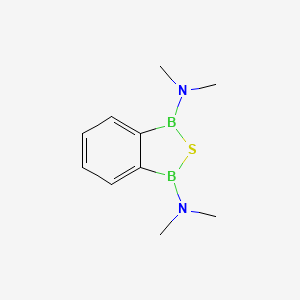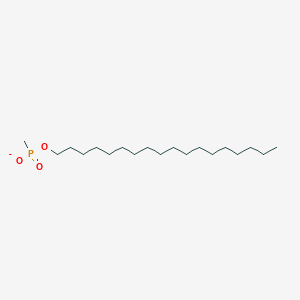
Octadecyl methylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecyl methylphosphonate is an organophosphorus compound characterized by the presence of a long alkyl chain (octadecyl group) and a methylphosphonate group. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octadecyl methylphosphonate can be synthesized through several methods. One common approach involves the reaction of octadecyl alcohol with methylphosphonic dichloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Octadecyl methylphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The alkyl chain can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted alkyl derivatives. These products have diverse applications in different fields .
Wissenschaftliche Forschungsanwendungen
Octadecyl methylphosphonate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of octadecyl methylphosphonate involves its interaction with biological membranes and other molecular targets. The long alkyl chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. The methylphosphonate group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to octadecyl methylphosphonate include:
- Octadecyl phosphonic acid
- Dimethyl methylphosphonate
- Octadecyl phosphine oxide
Uniqueness
This compound is unique due to its specific combination of a long alkyl chain and a methylphosphonate group. This combination imparts distinct physicochemical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve .
Eigenschaften
CAS-Nummer |
820260-92-2 |
|---|---|
Molekularformel |
C19H40O3P- |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
methyl(octadecoxy)phosphinate |
InChI |
InChI=1S/C19H41O3P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h3-19H2,1-2H3,(H,20,21)/p-1 |
InChI-Schlüssel |
YQORJKABZAUTRR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


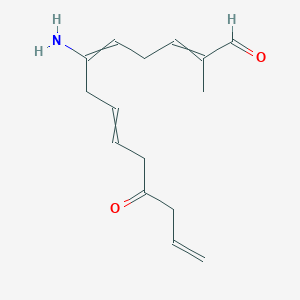

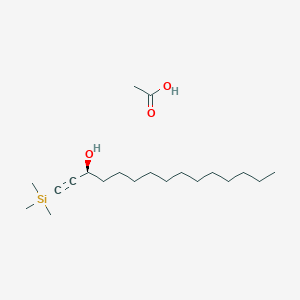
![5-[(dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B15161015.png)
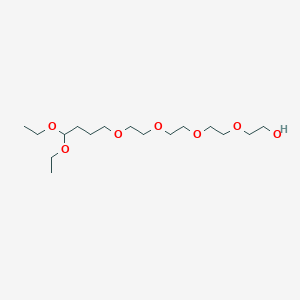
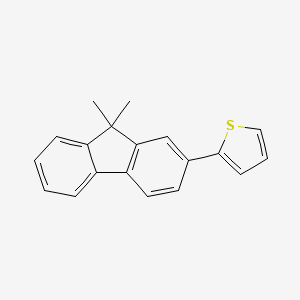
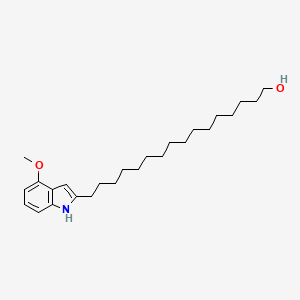
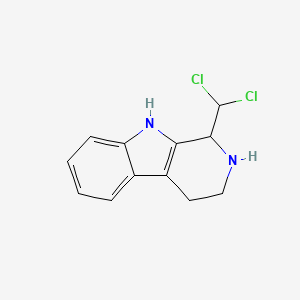
![Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate](/img/structure/B15161047.png)

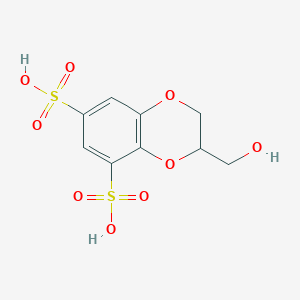
![2-Methyl-4-[(E)-phenyldiazenyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15161059.png)
phosphane](/img/structure/B15161065.png)
